4-(2,3-Dimethylphenyl)piperidin-4-ol hydrochloride
Overview
Description
“4-(2,3-Dimethylphenyl)piperidin-4-ol hydrochloride” is a chemical compound with the molecular formula C13H20ClNO. It has a molecular weight of 241.76 g/mol . This compound is used for research purposes .
Synthesis Analysis
Piperidines, which include “this compound”, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The structure of “this compound” includes a piperidine ring, which is a common structure in many pharmaceuticals .
Chemical Reactions Analysis
Piperidines, including “this compound”, are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
Scientific Research Applications
Ohmefentanyl and Its Stereoisomers: Chemistry and Pharmacology
Ohmefentanyl, a compound related to the piperidine class to which "4-(2,3-Dimethylphenyl)piperidin-4-ol hydrochloride" also belongs, has been studied for its unique pharmacological properties. This review discusses the chemical and biological aspects of ohmefentanyl stereoisomers, highlighting their potential as molecular probes for investigating opioid receptor-mediated phenomena. The different stereoisomers exhibit varying degrees of binding affinity, potency, efficacy, and intrinsic efficacy at opioid receptors, which could provide insights into the design of novel pharmacotherapies (Brine et al., 1997).
Piperidine Alkaloids of Pinus and Related Genera
The review on piperidine alkaloids derived from Pinus and related conifers discusses the chemistry and pharmacology of these compounds. Piperidine alkaloids, due to their varied biological activities, have been the subject of drug research, leading to the development of therapeutic agents targeting a range of disorders. This review underscores the therapeutic potential of piperidine derivatives, possibly hinting at the applications of "this compound" in similar contexts (Singh et al., 2021).
Strategies for the Synthesis of Spiropiperidines
The synthesis of spiropiperidines, which are structurally related to piperidines like "this compound," is covered in a review focusing on methodologies used over the past decade. The pharmaceutical relevance of spiropiperidines in drug discovery programs is highlighted, along with their potential in exploring new areas of three-dimensional chemical space (Griggs et al., 2018).
Mechanism of Action
Target of Action
The primary target of 4-(2,3-Dimethylphenyl)piperidin-4-ol hydrochloride is the chemokine receptor CCR5 . This receptor belongs to the seven transmembrane G-protein coupled receptor family and plays a crucial role in the process of HIV-1 entry .
Mode of Action
The compound acts as a CCR5 antagonist , blocking the receptor and preventing HIV-1 entry into cells . The antagonistic activity is believed to be due to the presence of a basic nitrogen atom in the compound, which anchors the ligand to the CCR5 receptor via a strong salt-bridge interaction .
Biochemical Pathways
By blocking the CCR5 receptor, the compound disrupts the pathway of HIV-1 entry into cells . This disruption prevents the virus from infecting cells and spreading within the body .
Result of Action
The primary result of the compound’s action is the prevention of HIV-1 infection . By blocking the CCR5 receptor, the compound prevents the entry of the virus into cells, thereby inhibiting the spread of the virus within the body .
Future Directions
The future directions for “4-(2,3-Dimethylphenyl)piperidin-4-ol hydrochloride” and similar compounds could involve further exploration of their biological activities. Piperidines are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, they could be used in the discovery and biological evaluation of potential drugs .
Properties
IUPAC Name |
4-(2,3-dimethylphenyl)piperidin-4-ol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO.ClH/c1-10-4-3-5-12(11(10)2)13(15)6-8-14-9-7-13;/h3-5,14-15H,6-9H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOTWVFOWUQJDNR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C2(CCNCC2)O)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1354960-07-8 | |
Record name | 4-(2,3-dimethylphenyl)piperidin-4-ol hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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